

Basic reactivity of 4-Amino-3-methylbenzoic acid

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Compound of Interest

Compound Name: 4-Amino-3-methylbenzoic acid

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An In-depth Technical Guide on the Core Reactivity of **4-Amino-3-methylbenzoic Acid**

Introduction

4-Amino-3-methylbenzoic acid, also known as 3-methyl-4-aminobenzoic acid, is a substituted aromatic carboxylic acid with the chemical formula $C_8H_9NO_2$.^{[1][2][3]} Its structure incorporates a benzoic acid backbone with both an amino ($-NH_2$) and a methyl ($-CH_3$) group attached to the benzene ring. This unique arrangement of functional groups—an electron-donating amino group, an electron-donating methyl group, and an electron-withdrawing carboxylic acid group—imparts a versatile reactivity profile. Consequently, it serves as a crucial intermediate and building block in various fields, including the synthesis of pharmaceuticals, dyes, and specialty polymers.^{[4][5]} This guide provides a detailed exploration of its fundamental reactivity, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of **4-Amino-3-methylbenzoic acid** are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₂	[1][2][3]
Molecular Weight	151.16 g/mol	[1]
CAS Number	2486-70-6	[1][2]
Melting Point	169-171 °C	[6][7]
Appearance	Light yellow or reddish crystalline powder	[6]
IUPAC Name	4-amino-3-methylbenzoic acid	[2]

Table 1: Physical and Chemical Properties

Spectroscopic analysis is essential for the characterization of **4-Amino-3-methylbenzoic acid**. Key data from various techniques are summarized below.

Spectroscopic Technique	Key Data / Observations	Reference
¹ H NMR	Spectra available for reference.	[2][8]
Mass Spectrometry (GC-MS)	Molecular Ion Peak (m/z): 151. Other major fragments at 134, 106.	[2][3]
Infrared (IR) Spectroscopy	Spectra available, showing characteristic peaks for N-H, C-H, C=O, and C-O stretches.	[2][3][9]
¹³ C NMR	Spectra available for reference.	[8]

Table 2: Summary of Spectroscopic Data

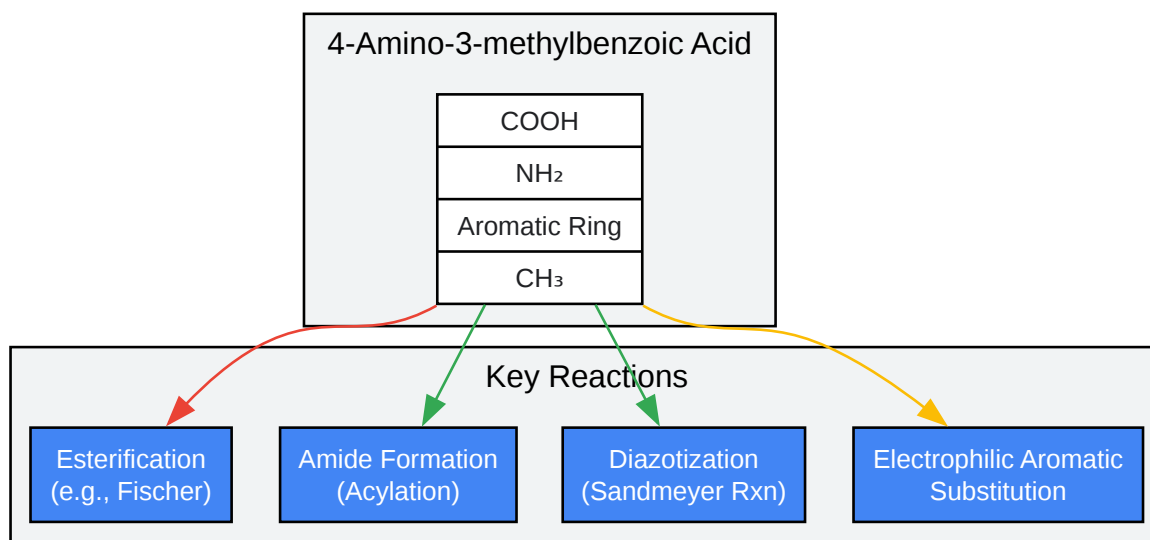
Core Chemical Reactivity

The reactivity of **4-Amino-3-methylbenzoic acid** is governed by the interplay of its three functional groups attached to the aromatic ring. The potent electron-donating and activating effect of the amino group (a para-director) generally dominates, influencing the regioselectivity of electrophilic aromatic substitution. The methyl group provides a weaker activating effect, while the carboxylic acid group is deactivating and meta-directing.

The primary reactive sites are:

- The Carboxylic Acid Group (-COOH): Undergoes typical reactions of carboxylic acids, most notably esterification.
- The Amino Group (-NH₂): Functions as a nucleophile and can be acylated, alkylated, or converted into a diazonium salt.
- The Aromatic Ring: Susceptible to electrophilic substitution at positions activated by the amino and methyl groups.

General Reactivity of 4-Amino-3-methylbenzoic Acid



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Caption: Core reactive sites and corresponding key chemical transformations.

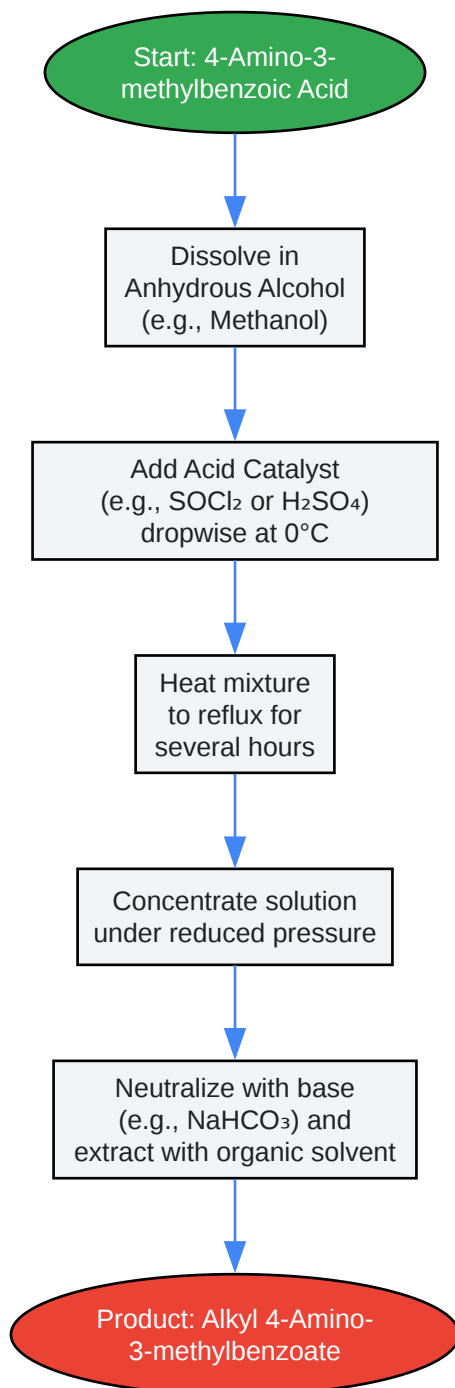
Key Synthetic Reactions and Applications

4-Amino-3-methylbenzoic acid is a versatile intermediate. Its bifunctional nature allows it to be a starting point for a wide array of more complex molecules.^[4]

Esterification

The carboxylic acid group is readily converted to an ester. This is a common initial step to protect the acid functionality or to modify the molecule's solubility and reactivity for subsequent steps. The methyl and ethyl esters are common derivatives.^{[5][10]}

Workflow for Esterification

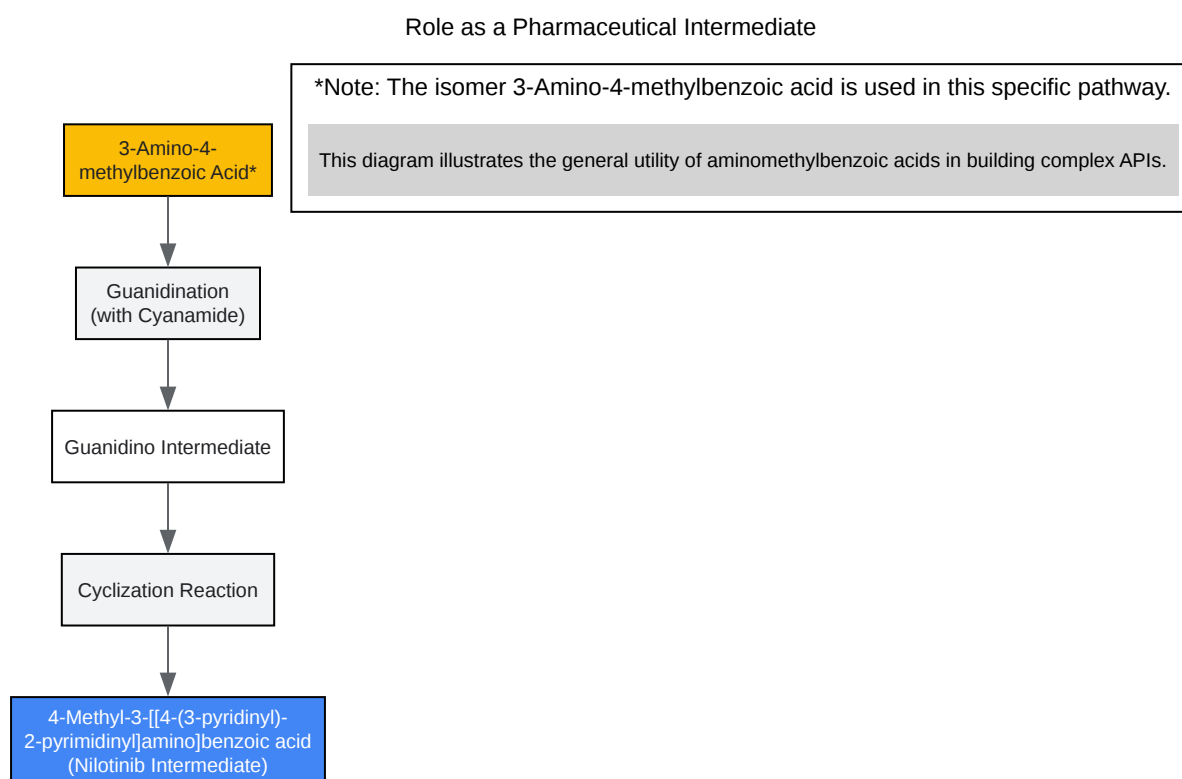


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Caption: A generalized workflow for the synthesis of alkyl esters.

Role in Pharmaceutical Synthesis

This compound is a key building block for active pharmaceutical ingredients (APIs), particularly in the development of analgesics, anti-inflammatory drugs, and targeted cancer therapies.[4][11] For example, it is a precursor in the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a critical intermediate for the tyrosine kinase inhibitor Nilotinib.[11][12]



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Caption: Logical flow from an aminobenzoic acid to a complex API intermediate.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **4-Amino-3-methylbenzoic acid** are provided below.

Protocol 1: Synthesis of 4-Amino-3-methylbenzoic Acid via Catalytic Hydrogenation

This protocol describes the reduction of 3-methyl-4-nitrobenzoic acid to produce the target compound with high yield.[\[1\]](#)[\[13\]](#)

Materials:

- 3-methyl-4-nitrobenzoic acid
- Methanol (MeOH)
- Palladium on activated charcoal (Pd/C, 5-10%)
- Hydrogen gas (H₂)
- Filtration apparatus
- Rotary evaporator

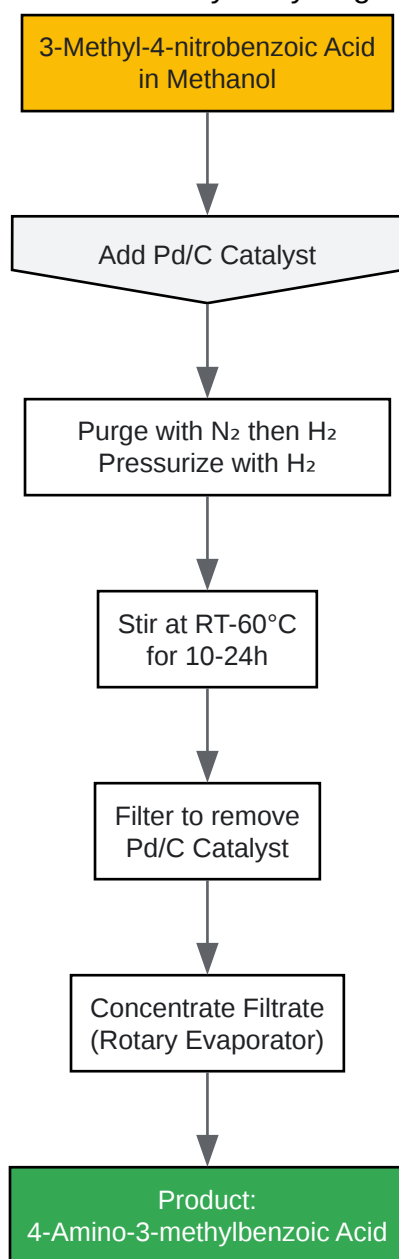
Procedure:

- In a suitable autoclave or reaction vessel, dissolve 3-methyl-4-nitrobenzoic acid (e.g., 100 g, 552 mmol) in methanol (e.g., 2000 mL).[\[1\]](#)
- Carefully add the palladium on carbon catalyst (e.g., 5.0 g) to the solution.[\[1\]](#)
- Seal the vessel and purge the system first with nitrogen and then with hydrogen gas.[\[1\]](#)
- Pressurize the vessel with hydrogen (e.g., 0.7 MPa) and begin vigorous stirring.[\[1\]](#)
- Maintain the reaction at a controlled temperature (e.g., room temperature to 60°C) for 10-24 hours, monitoring the reaction progress by TLC.[\[1\]](#)
- Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
- Remove the solid catalyst by filtration through a pad of celite.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a light yellow solid.[1]

Expected Yield: ~96%[1]

Synthesis via Catalytic Hydrogenation



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Caption: Workflow for the synthesis of **4-Amino-3-methylbenzoic acid**.

Protocol 2: Synthesis of Methyl 3-Amino-4-methylbenzoate using Thionyl Chloride

This protocol details the esterification of the isomeric 3-Amino-4-methylbenzoic acid, a common and analogous transformation.[\[14\]](#)[\[15\]](#)

Materials:

- 3-Amino-4-methylbenzoic acid
- Anhydrous Methanol (MeOH)
- Thionyl chloride (SOCl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4)
- Round bottom flask, reflux condenser, ice bath

Procedure:

- Add 3-amino-4-methylbenzoic acid (e.g., 1.00 g, 6.62 mmol) to anhydrous methanol (25 mL) in a round bottom flask.[\[14\]](#)[\[15\]](#)
- Cool the resulting solution in an ice bath.
- Add thionyl chloride (e.g., 1.71 g, 1.05 mL, 14.4 mmol) dropwise to the stirred solution.[\[15\]](#)
- After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.
[\[14\]](#)[\[15\]](#)
- Cool the solution and concentrate it under reduced pressure.
- Carefully add a saturated aqueous NaHCO_3 solution (40 mL) to neutralize the acid.[\[14\]](#)

- Extract the aqueous mixture with ethyl acetate.[14]
- Combine the organic phases and dry over anhydrous MgSO_4 . [14]
- Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the product as a beige powder.[14]

Expected Yield: ~97%[14]

Safety and Handling

4-Amino-3-methylbenzoic acid is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (e.g., N95), should be used when handling the powder. Store in a well-ventilated place and keep the container tightly closed.

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References

- 1. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Amino-3-methylbenzoic acid | $\text{C}_8\text{H}_9\text{NO}_2$ | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]
- 7. 4-Amino-3-methylbenzoic acid | CAS#:2486-70-6 | Chemsrce [chemsrc.com]
- 8. 4-Amino-3-methylbenzoic acid(2486-70-6) ^1H NMR [m.chemicalbook.com]

- 9. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 13. 4-Amino-3-methylbenzoic acid | 2486-70-6 [chemicalbook.com]
- 14. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
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